(S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid

Catalog No.
S760416
CAS No.
117142-26-4
M.F
C13H18N2O4
M. Wt
266.29 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl...

CAS Number

117142-26-4

Product Name

(S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-3-ylpropanoic acid

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)7-9-5-4-6-14-8-9/h4-6,8,10H,7H2,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1

InChI Key

JLBCSWWZSSVXRQ-JTQLQIEISA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CN=CC=C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=CC=C1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN=CC=C1)C(=O)O

Organic Synthesis:

  • Intermediate for Peptide Synthesis: The presence of the Boc protecting group makes (S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid a valuable building block for the synthesis of peptides containing a 3-pyridylalanine moiety. This can be useful in studies related to protein function, drug development, and enzyme engineering.

Medicinal Chemistry:

  • Development of Therapeutic Agents: The unique structure of (S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid offers potential for the development of new therapeutic agents. The pyridyl group can participate in various interactions with biological targets, while the carboxylic acid functionality can be further modified to enhance potency and selectivity.

Material Science:

  • Design of Functional Polymers: The incorporation of (S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid into polymers can lead to materials with novel properties. The pyridyl group can introduce conductivity or fluorescence, while the carboxylic acid group can facilitate crosslinking or surface modification.

Biological Research:

  • Probe for Protein-Protein Interactions: The pyridyl group in (S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid can be functionalized with tags or probes, enabling the study of protein-protein interactions. This can be useful in understanding cellular processes and signaling pathways.

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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